molecular formula C9H12BrN B12956706 (R)-1-(3-Bromophenyl)-N-methylethanamine

(R)-1-(3-Bromophenyl)-N-methylethanamine

Cat. No.: B12956706
M. Wt: 214.10 g/mol
InChI Key: NKTLVOQJGRVLEB-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3-Bromophenyl)-N-methylethanamine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromophenyl)-N-methylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-bromophenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.

Industrial Production Methods

Industrial production of ®-1-(3-Bromophenyl)-N-methylethanamine may involve large-scale catalytic hydrogenation processes and advanced chiral resolution techniques to ensure high enantiomeric purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromophenyl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines are used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding dehalogenated amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-Bromophenyl)-N-methylethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromophenyl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-Bromophenyl)-β-alanine: Another chiral compound with a bromine atom on the phenyl ring.

    4-Bromophenyl 4-bromobenzoate: A compound with two bromine atoms on the phenyl rings.

Uniqueness

®-1-(3-Bromophenyl)-N-methylethanamine is unique due to its specific chiral center and the presence of a methyl group on the nitrogen atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(1R)-1-(3-bromophenyl)-N-methylethanamine

InChI

InChI=1S/C9H12BrN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m1/s1

InChI Key

NKTLVOQJGRVLEB-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Br)NC

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.